N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
The compound “N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule that contains a benzothiazole ring (a bicyclic compound made up of benzene and thiazole rings), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a propanamide group (derived from propionic acid). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 6-methylbenzothiazole derivative with a 3-tosylpropanamide derivative. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or amide coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a tosyl group, and a propanamide group. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions, elimination reactions, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Microwave-Assisted Synthesis and Novel Coupling
Microwave-assisted synthesis has been employed to efficiently produce novel pyrido[3,2-f][1,4]thiazepines, showcasing the utility of similar chemical structures in synthesizing complex molecules with potential biological applications. The use of microwave irradiation not only improves the yields but also significantly reduces reaction times, indicating a methodological advancement in the synthesis of thiazole derivatives (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).
Catalytic Applications in CO2 Utilization
Thiazolium carbene-based catalysts derived from vitamin B1 have shown efficacy in the N-formylation and N-methylation of amines using CO2 as the carbon source. This research highlights the potential of thiazole-based structures in catalyzing reactions that are crucial for sustainable chemistry and pharmaceutical synthesis (Shoubhik Das et al., 2016).
DNA Methylation and Cellular Effects
Studies have demonstrated that compounds structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide can influence DNA methylation patterns in cultured mammalian cells. This suggests potential research applications in understanding carcinogenic mechanisms and developing cancer therapies by manipulating DNA methylation (P. D. Lawley & C. J. Thatcher, 1970).
Antimicrobial and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, incorporating benzothiazole derivatives, have shown significant DNA binding, DNA cleavage, and anticancer activity. These findings open avenues for the development of metal-based therapeutics leveraging the structural motifs of benzothiazoles for targeting cancer cells and DNA (M. González-Álvarez et al., 2013).
Synthesis and Evaluation of 4-Thiazolidinones
The synthesis and anticancer evaluation of 4-thiazolidinones containing the benzothiazole moiety have provided insights into the potential of thiazole derivatives as antitumor agents. These compounds have exhibited significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiazole-based compounds in oncology (D. Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain .
Safety and Hazards
Future Directions
Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for potential biological activity .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-3-6-14(7-4-12)25(22,23)10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)24-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZFXKZPGRRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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